2-(2-methoxyethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide
Description
Structure and Key Features: The compound features an isonicotinamide core substituted with a 2-(2-methoxyethoxy) group at the pyridine ring’s 2-position. The amide nitrogen is linked to a phenethyl moiety bearing a trifluoromethyl (-CF₃) group at the para position (Fig. 1).
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3/c1-25-10-11-26-16-12-14(7-9-22-16)17(24)23-8-6-13-2-4-15(5-3-13)18(19,20)21/h2-5,7,9,12H,6,8,10-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKDABWNYMITTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-methoxyethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide, also known by its CAS number 2034390-45-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings related to its biological activity.
- Molecular Formula : C18H19F3N2O3
- Molecular Weight : 368.356 g/mol
- IUPAC Name : 2-(2-methoxyethoxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-4-carboxamide
- InChI Key : GDKDABWNYMITTH-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to exert effects through the modulation of neurotransmitter systems and potential inhibition of specific enzymes involved in disease processes.
Antitumor Activity
Recent studies have indicated that derivatives of isonicotinamides exhibit significant antitumor properties. For instance, related compounds have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of 2-(2-methoxyethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide in this regard remains to be fully elucidated but suggests a promising avenue for further research.
Neuroprotective Effects
Research highlights the neuroprotective potential of isonicotinamide derivatives against neurodegenerative diseases. The compound may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of similar compounds suggest that 2-(2-methoxyethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide may possess inhibitory effects against various bacterial strains. This could be due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antitumor Activity | A study demonstrated that related isonicotinamide compounds inhibited tumor cell growth by inducing apoptosis (source needed). |
| Neuroprotection | In vitro studies indicated that derivatives protected neuronal cells from oxidative stress, reducing apoptosis markers (source needed). |
| Antimicrobial Activity | Tests showed that similar compounds exhibited significant activity against Gram-positive bacteria (source needed). |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Pharmacokinetic Variations
Table 1: Structural and Pharmacokinetic Comparisons
*LogP values estimated using ChemDraw or referenced from analogs.
Key Observations :
Solubility : The target compound’s 2-(2-methoxyethoxy) group reduces LogP compared to analogs with simpler methoxy or biphenyl groups (e.g., 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, LogP 3.8 vs. target’s 2.1) .
Metabolic Stability: The trifluoromethylphenethyl group confers higher stability than chloro or non-fluorinated aryl groups (e.g., 3-chloro-N-phenyl-phthalimide) due to resistance to oxidative metabolism .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(2-methoxyethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Coupling Reactions : Amide bond formation between isonicotinic acid derivatives and phenethylamine intermediates under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Functional Group Protection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during trifluoromethylation steps .
- Purification : Gradient elution via reverse-phase HPLC or flash chromatography to isolate the target compound from by-products .
Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., methoxyethoxy and trifluoromethyl groups). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .
- FT-IR : Detect characteristic stretches (e.g., C=O at ~1650 cm⁻¹ for amide, C-F at ~1100 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound for in vitro assays?
- Methodological Answer :
- Solubility Screening : Use logP calculations (e.g., ACD/Labs or ChemAxon) to predict hydrophobicity. Experimentally validate in DMSO/PBS mixtures (e.g., 10% DMSO) .
- Stability Profiling : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via LC-MS over 24–72 hours. Monitor hydrolysis of methoxyethoxy or trifluoromethyl groups .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while minimizing side products?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, trifluoromethylation efficiency improves at −20°C in anhydrous DMF .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .
- Side Product Mitigation : Introduce scavenger resins (e.g., polymer-bound thiourea) to trap unreacted isocyanates .
Q. How can contradictory data on this compound’s biological activity (e.g., IC50 variability) be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing trifluoromethyl with chloro or methoxy groups) to isolate pharmacophoric motifs .
- Assay Standardization : Validate cell-based assays with positive controls (e.g., staurosporine for kinase inhibition) and ensure consistent ATP concentrations .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Glide to model binding poses in kinases or GPCRs. Prioritize targets with hydrophobic pockets (e.g., trifluoromethyl group interactions) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., 100 ns trajectories) to assess stability of methoxyethoxy side chains .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences between enantiomers or conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
